Enzymatic Substrate Specificity: Exclusive Activation by XL-III Mitochondrial Ligase vs. Medium-Chain Fatty Acid Analogs
In a comparative fractionation study of bovine liver mitochondrial acyl-CoA ligases, 2,4,6,8-decatetraenoic acid was exclusively activated by the XL-III isoform, with no detectable activity from XL-I or XL-II isoforms. This isoform selectivity is unique among the medium-chain fatty acids tested and was used to distinguish XL-III from the other two xenobiotic/medium-chain ligases [1].
| Evidence Dimension | Acyl-CoA ligase isoform specificity |
|---|---|
| Target Compound Data | Exclusive activation of XL-III isoform |
| Comparator Or Baseline | XL-I and XL-II isoforms: no measurable activity with 2,4,6,8-decatetraenoic acid |
| Quantified Difference | Qualitative (binary) isoform selectivity |
| Conditions | Bovine liver mitochondrial DEAE-cellulose fractionation; in vitro ligase assay |
Why This Matters
This exclusive isoform specificity makes 2,4,6,8-decatetraenoic acid a critical tool compound for isolating or characterizing XL-III acyl-CoA synthetase activity in mitochondrial preparations.
- [1] Vessey, D. A., & Kelley, M. (1995). Isolation from bovine liver mitochondria and characterization of three distinct carboxylic acid:CoA ligases with activity toward xenobiotics. Journal of Biochemical Toxicology, 10(4), 201-207. View Source
